
2,3-Dimethoxy Quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy Quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The presence of two methoxy groups at the 2 and 3 positions of the quinoline ring imparts unique chemical properties to this compound, making it a compound of interest for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy Quinoline typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. The reaction involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a strong acid like sulfuric acid. The reaction conditions are typically carried out under reflux to facilitate the formation of the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and alternative green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also explored to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions: 2,3-Dimethoxy Quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, sulfonated, and nitrated quinoline derivatives.
科学研究应用
2,3-Dimethoxy Quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and as a fluorescent marker in biological assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antimicrobial, and anticancer agents.
Industry: It is used in the development of dyes, pigments, and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 2,3-Dimethoxy Quinoline involves its interaction with various molecular targets and pathways. In medicinal applications, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The methoxy groups enhance its binding affinity and specificity towards these targets, making it a potent bioactive compound.
相似化合物的比较
Quinoline: The parent compound with a simpler structure and broader range of applications.
2-Methoxy Quinoline: A derivative with a single methoxy group, exhibiting different chemical reactivity and biological activity.
3-Methoxy Quinoline: Another derivative with a single methoxy group at a different position, affecting its properties.
Uniqueness: 2,3-Dimethoxy Quinoline is unique due to the presence of two methoxy groups, which significantly influence its chemical reactivity, biological activity, and potential applications. The dual substitution pattern enhances its solubility, stability, and interaction with molecular targets, making it a valuable compound for various research and industrial purposes.
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
2,3-dimethoxyquinoline |
InChI |
InChI=1S/C11H11NO2/c1-13-10-7-8-5-3-4-6-9(8)12-11(10)14-2/h3-7H,1-2H3 |
InChI 键 |
QJNRQJGEIYYPRW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC=CC=C2N=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
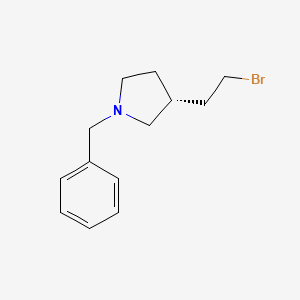

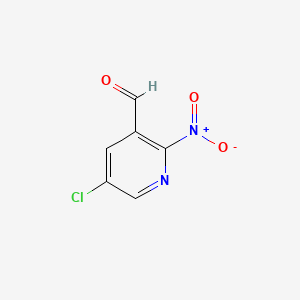
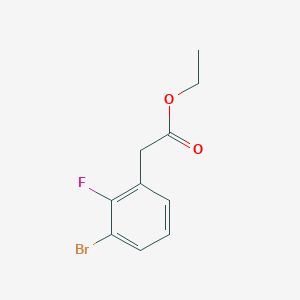
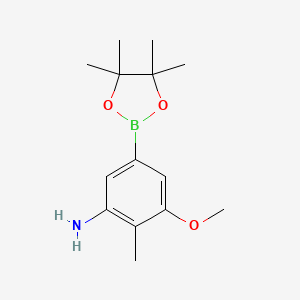
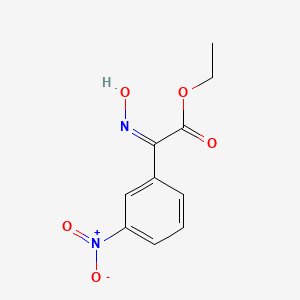
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)
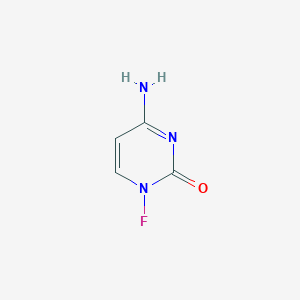

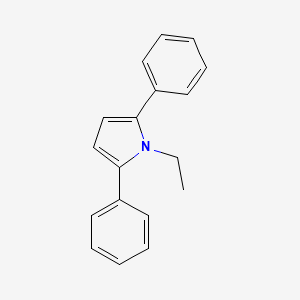
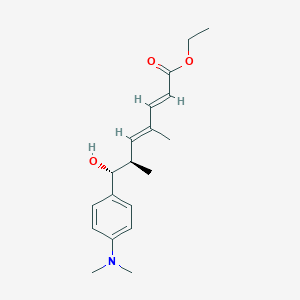
![4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)
![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
